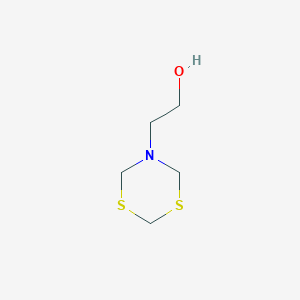

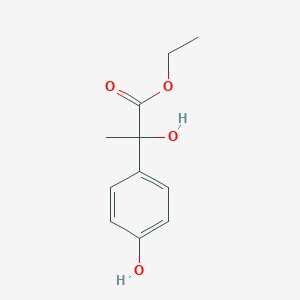

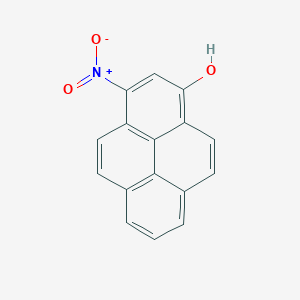

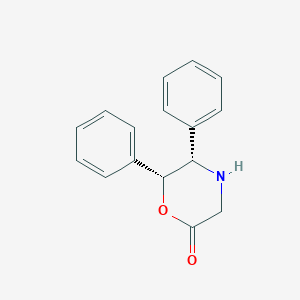

(5S,6R)-5,6-diphenyl-2-morpholinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enantioselective Synthesis Analysis

The synthesis of enantiomerically pure α-amino acids is a significant area of study due to their importance in pharmaceuticals and as building blocks in organic chemistry. The paper titled "Enantioselective synthesis of (R)-and (S)-α-aminoacids using (6S)- and (6R)-6-methyl-morpholine-2,5-dione derivatives" discusses a method for achieving high diastereoselectivity in the alkylation of morpholine dione derivatives. The process involves the alkylation of compounds 3 and 4, leading to the trans derivatives 5 and 6, with a diastereoselectivity greater than 98%. The cleavage of the morpholine-2,5-dione ring in these derivatives results in the formation of enantiomerically pure (S)- and (R)-α-amino acids. The study provides valuable insights into the stereochemistry of the synthesized compounds, with configurations assigned based on 1H-NMR data, conformational analysis, and nOe measurements .

Molecular Structure Analysis

The molecular structure of compounds related to (5S,6R)-5,6-diphenyl-2-morpholinone can be complex, as seen in the paper "4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine." This study describes a compound synthesized from a substituted triazolyl group and a morpholinyl group, which together crowd the aliphatic carbon atom of a diphenylmethyl unit. The angles between the triazolyl and morpholinyl groups to the central carbon are specifically mentioned, indicating steric interactions that could influence the compound's reactivity and physical properties. The morpholine ring in this compound adopts a chair conformation, which is a common and stable conformation for six-membered heterocycles .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of (5S,6R)-5,6-diphenyl-2-morpholinone, the synthesis and structural analysis of related compounds suggest that the morpholine moiety and the presence of phenyl groups could influence its reactivity. The steric hindrance around the central carbon atom, as seen in the compound from the second paper, could affect the reactivity of (5S,6R)-5,6-diphenyl-2-morpholinone in similar ways, potentially leading to selective reactions at less hindered sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5S,6R)-5,6-diphenyl-2-morpholinone can be inferred from the structural characteristics of related compounds. The diastereoselectivity observed in the synthesis of enantiomerically pure α-amino acids suggests that the morpholine dione derivatives have specific stereochemical configurations that are stable and can be determined using NMR and other analytical techniques. The chair conformation of the morpholine ring is likely to contribute to the stability of the compound. However, the exact physical properties such as melting point, solubility, and boiling point are not discussed in the provided papers and would require further empirical data .

Aplicaciones Científicas De Investigación

Enantioselective Raman Spectroscopy

(5S,6R)-5,6-diphenyl-2-morpholinone has been used in enantioselective Raman (esR) spectroscopy studies. The molecule, diluted in dimethyl sulfoxide (DMSO), served as a proof-of-concept to determine the enantiomeric fraction using partial least-squares regression (PLSR). This method is essential for process analytical technology (PAT) in pharmaceutical applications (Rullich & Kiefer, 2019).

Asymmetric Synthesis of Amino Acids

The compound has been utilized in the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐amino acids. This synthesis involves multiple steps and reagents, showcasing the compound's role in creating complex organic molecules (Williams et al., 2003).

Tuberculosis Treatment Research

In the field of tuberculosis treatment, derivatives of morpholinone, including (5S,6R)-5,6-diphenyl-2-morpholinone, have been explored. Specifically, the replacement of a thiomorpholine moiety with a morpholine one in certain compounds showed promise in treating tuberculosis, as demonstrated in an acute murine TB infection model (Poce et al., 2013).

Antioxidative and Anti-Inflammatory Properties

A study identified new morpholine alkaloids with significant antioxidative and anti-inflammatory activities. These compounds were derived from red seaweed and demonstrated better efficacy than some non-steroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).

Surface Plasmon Resonance-Based Assays

Surface plasmon resonance (SPR) methods for quantifying morpholino compounds, including derivatives of (5S,6R)-5,6-diphenyl-2-morpholinone, have been developed. These methods are essential for determining the pharmacokinetics and pharmacodynamics of Morpholino oligomers in research and therapeutic applications (Boutilier & Moulton, 2017).

Synthesis of Glycopyranosylidene-Spiro-Morpholinones

The compound has been used in the synthesis of glycopyranosylidene-spiro-morpholinones. This process involves creating new morpholine rings and exploring their applications, especially in the field of glycogen phosphorylase inhibition (Kánya, Kun, & Somsák, 2022).

Drug Synthesis and Molecular Diversity

(5S,6R)-5,6-diphenyl-2-morpholinone has been involved in the synthesis of diverse drug molecules, such as aprepitant, a potent human NK-1 receptor antagonist. This showcases its role in creating enantiomerically pure compounds for therapeutic use (Elati et al., 2007).

Biodegradable Polymer Research

Morpholine-2,5-dione derivatives, including (5S,6R)-5,6-diphenyl-2-morpholinone, are studied for their use in synthesizing biodegradable materials, especially in medical applications. Their role in the preparation of biodegradable polymers and drug delivery systems is of significant interest (Yu, 2015).

Propiedades

IUPAC Name |

(5S,6R)-5,6-diphenylmorpholin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-JKSUJKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438623 |

Source

|

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S,6R)-5,6-diphenyl-2-morpholinone | |

CAS RN |

144538-22-7 |

Source

|

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)